molecular formula C8H7NO6 B068389 Methyl 2,3-dihydroxy-4-nitrobenzoate CAS No. 183005-93-8

Methyl 2,3-dihydroxy-4-nitrobenzoate

Cat. No.: B068389
CAS No.: 183005-93-8
M. Wt: 213.14 g/mol
InChI Key: RIWPIWXMYJKCNW-UHFFFAOYSA-N
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Description

Properties

CAS No.

183005-93-8

Molecular Formula

C8H7NO6

Molecular Weight

213.14 g/mol

IUPAC Name

methyl 2,3-dihydroxy-4-nitrobenzoate

InChI

InChI=1S/C8H7NO6/c1-15-8(12)4-2-3-5(9(13)14)7(11)6(4)10/h2-3,10-11H,1H3

InChI Key

RIWPIWXMYJKCNW-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)O

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)O

Synonyms

Benzoic acid, 2,3-dihydroxy-4-nitro-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

(a) Methyl 4-nitrobenzoate
  • Structure : Lacks hydroxyl groups at positions 2 and 3.
  • Properties : Higher lipophilicity due to the absence of hydroxyl groups, reducing water solubility compared to Methyl 2,3-dihydroxy-4-nitrobenzoate. The nitro group at position 4 still confers strong electron-withdrawing effects, but its reactivity in nucleophilic substitution is lower without adjacent hydroxyl groups .
(b) Methyl 2-hydroxy-4-nitrobenzoate
  • Structure : Contains a single hydroxyl group at position 2.
  • Properties: Intermediate solubility in water between Methyl 4-nitrobenzoate and this compound.
(c) Methyl 4-((2,3-dihydro-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoate
  • Structure : A more complex derivative with a fused oxazin ring and nitro group.
  • Properties : The oxazin ring introduces rigidity and steric hindrance, reducing reactivity in ester hydrolysis. Its larger molecular weight (C₁₇H₁₄N₂O₆ ) also decreases volatility compared to simpler nitrobenzoates .

Functional Analogues

(a) Dimethyl Fumarate
  • Properties : Acts as an Nrf2 activator in pharmaceuticals, leveraging electrophilic double bonds. Unlike this compound, its mechanism relies on Michael addition rather than nitro-group redox chemistry .
(b) Methyl Salicylate
  • Structure : A dihydroxybenzoate ester (hydroxyl groups at positions 2 and 6) without nitro substitution.
  • Boiling point (~222°C) is lower than this compound (estimated >250°C) due to reduced polarity .

Data Tables

Table 1: Physicochemical Properties Comparison
Compound Molecular Formula Molar Mass (g/mol) Water Solubility (mg/mL) LogP Boiling Point (°C)
This compound C₈H₇NO₆ 213.14 ~15 (pH 7) 1.2 >250 (est.)
Methyl 4-nitrobenzoate C₈H₇NO₄ 181.15 ~5 2.1 279
Methyl salicylate C₈H₈O₃ 152.15 ~0.4 2.4 222
Methyl 4-((oxazin)methyl)benzoate C₁₇H₁₄N₂O₆ 342.30 <1 3.8 >300 (est.)

Sources: Estimated from structural trends .

Research Findings

  • Synthetic Utility: this compound’s hydroxyl groups enable chelation with metal catalysts, enhancing its utility in asymmetric synthesis compared to non-hydroxylated analogues .
  • Biological Activity : Preliminary studies suggest nitro group-mediated oxidative stress induction makes it a candidate for antimicrobial applications, though toxicity profiles are less favorable than dimethyl fumarate .
  • Stability : The compound’s nitro and hydroxyl groups create pH-dependent stability; it degrades rapidly under alkaline conditions (>pH 9) via ester hydrolysis .

5. Conclusion this compound occupies a niche among nitroaromatic esters due to its balanced polarity and reactivity. While structural analogues like Methyl 4-nitrobenzoate offer simpler synthetic pathways, the dihydroxy-nitro combination in the target compound provides unique advantages in catalysis and bioactive molecule design.

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